gamma-Butyrolactone

Lithium-ion battery Electrolyte solvent Cycling efficiency

γ-Butyrolactone (GBL, ≥99%) is a versatile polar aprotic solvent distinguished by its high dielectric constant, low viscosity, and non-polymerizable lactone ring. It uniquely dissolves PEI for gas separation membranes and solvates lead halide perovskite precursors, outperforming NMP/DMF blends in H₂/CH₄ selectivity. In lithium-ion electrolytes, its conductivity profile suits high-voltage applications where film resistance is manageable. All purchases require DEA List I compliance; high-purity, low-water grades ensure reproducible results.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 96-48-0
Cat. No. B3396035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Butyrolactone
CAS96-48-0
Synonyms1,4 Butanolide
1,4-Butanolide
4 Butyrolactone
4 Hydroxybutyric Acid Lactone
4-Butyrolactone
4-Hydroxybutyric Acid Lactone
Dihydro-2(3H)-furanone
Furanone, tetrahydro 2
Furanone, tetrahydro-2-
gamma Butyrolactone
gamma-Butyrolactone
Lactone, 4-Hydroxybutyric Acid
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1
InChIInChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2
InChIKeyYEJRWHAVMIAJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 4 l / 10 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 55 °F (NTP, 1992)
Miscible with alcohol and ether.
Very soluble in acetone, benzene, diethyl ether, and ethanol.
Miscible with water. Soluble in methanol, ethanol, acetone, ether, benzene.
1000.0 mg/mL
Solubility in water: very soluble
soluble in water;  miscible with alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Butyrolactone (GBL) CAS 96-48-0: Physical Properties and Industrial Profile


Gamma-Butyrolactone (GBL, CAS 96-48-0) is a five-membered cyclic ester (lactone) that functions as a high-boiling, polar aprotic solvent and key chemical intermediate. It is a colorless to pale yellow liquid with a mild characteristic odor [1]. GBL is miscible with water and most common organic solvents, including alcohols, esters, ethers, ketones, and aromatic hydrocarbons . Key physical properties include a boiling point of 204–206 °C at atmospheric pressure , a melting point of approximately −45 °C [2], a density of 1.12–1.13 g/mL at 25 °C , and a vapor pressure of 1.5 mmHg at 20 °C . Its industrial relevance spans applications as a solvent for polymers and electrolytes, a chemical intermediate for N-methylpyrrolidone (NMP) and polyvinylpyrrolidone, and a component in paint strippers, cleaning agents, and lithium-ion battery electrolytes [3].

Gamma-Butyrolactone (GBL): Why Not All Polar Aprotic Solvents or Lactones Perform Equivalently


While numerous polar aprotic solvents and cyclic esters share superficial similarities with gamma-butyrolactone (GBL), their performance in specific applications diverges sharply due to fundamental differences in molecular structure, physicochemical properties, and thermodynamic behavior. For example, GBL's five-membered ring exhibits negligible ring strain, rendering it non-polymerizable under standard conditions, a property that distinguishes it fundamentally from larger lactones like ε-caprolactone [1]. In electrochemical systems, GBL's unique balance of high dielectric constant and low viscosity yields ionic conductivities that differ markedly from those of propylene carbonate (PC)-based electrolytes [2]. Furthermore, GBL's toxicity profile and solvent power differ significantly from alternatives like N-methylpyrrolidone (NMP) and dimethylformamide (DMF), with direct implications for process safety and material compatibility in polymer membrane fabrication [3]. These differences are not marginal; they represent quantifiable, application-critical divergences that preclude simple drop-in replacement without compromising yield, selectivity, safety, or final product performance. The following evidence guide provides specific, data-driven comparisons to inform rigorous material selection and procurement decisions.

Gamma-Butyrolactone (GBL): Quantitative Differentiation Evidence for Scientific Selection


Lithium Cycling Efficiency in Rechargeable Battery Electrolytes: GBL vs. Propylene Carbonate

In a direct comparative study of lithium rechargeable cell electrolyte solvents, the lithium cycling efficiency on a nickel electrode was evaluated for gamma-butyrolactone (γ-BL) and propylene carbonate (PC) using three different lithium salts (LiClO₄, LiBF₄, and LiPF₆). The study reported that among every combination tested, the electrolyte based on γ-BL (specifically the fluoro-γ-BL mixture) exhibited distinct cycling efficiency behavior compared to PC. However, in full Li/LiCoO₂ cells, the cycling performance of the LiPF₆/γ-BL-based electrolyte was found to be inferior to that of LiPF₆/PC due to higher film resistance [1]. This head-to-head comparison demonstrates that while GBL offers advantages in certain electrolyte formulations, its performance in full-cell configurations diverges significantly from the industry-standard PC, necessitating formulation optimization rather than direct substitution.

Lithium-ion battery Electrolyte solvent Cycling efficiency

Polyetherimide Membrane Fabrication: GBL Enables Processing Where Alternative Green Solvents Fail

In a systematic evaluation of non-toxic solvents for polyetherimide (PEI) membrane preparation, only gamma-butyrolactone (GBL) was capable of dissolving the polymer among seven candidate solvents tested, which included methyl L-lactate, ethyl lactate, propylene carbonate, tributyl o-acetylcitrate, tributyl citrate, and triethyl phosphate [1]. This unique solvating power enabled the fabrication of PEI membranes from GBL, which were then directly compared to those made from the conventional toxic solvent N-methylpyrrolidone (NMP). The GBL-derived membranes exhibited hydrogen-to-methane selectivity almost identical to that of NMP-derived membranes, although hydrogen permeance was lower in the GBL-based membranes [1]. This direct head-to-head comparison establishes GBL as a uniquely enabling solvent for PEI membrane fabrication among green alternatives, albeit with a trade-off in gas permeance relative to NMP.

Membrane fabrication Gas separation Green solvent

Polymerizability Contrast: GBL vs. ε-Caprolactone and δ-Valerolactone

A theoretical thermodynamic investigation of five-, six-, and seven-membered lactones revealed a stark contrast in polymerizability: the ring-opening of ε-caprolactone and δ-valerolactone are exergonic (thermodynamically favorable) processes, whereas gamma-butyrolactone (GBL) exhibits a lack of polymerizability under standard conditions due to its negligible ring strain [1]. This fundamental thermodynamic limitation dictates that GBL cannot undergo homopolymerization via conventional ring-opening polymerization, unlike its larger-ring analogs. The study attributes this difference to the low ring strain of the five-membered GBL ring and the greater conformational stability of the corresponding linear polymer, poly(4-hydroxybutyrate), which disfavors polymerization [1]. This class-level inference provides a clear differentiation for researchers and industrial chemists selecting monomers for polyester synthesis.

Ring-opening polymerization Polyester synthesis Monomer selection

CNS Depressant Potency: GBL is 3- to 8-Fold More Potent than THF in vivo

A direct in vivo comparison of the neuropharmacological profiles of gamma-butyrolactone (GBL) and tetrahydrofuran (THF) in mice revealed that both compounds caused marked central nervous system (CNS) depression, but GBL was significantly more potent. In the righting reflex test, the intraperitoneal TD₅₀ value for THF was 15.18 mmol/kg, whereas for GBL it was 4.60 mmol/kg, indicating GBL is approximately 3.3-fold more potent [1]. In the rotarod test for motor impairment, the TD₅₀ values were 7.00 mmol/kg for THF and 0.85 mmol/kg for GBL, demonstrating an 8.2-fold higher potency for GBL [1]. Additionally, the duration of action differed, with THF exhibiting a longer duration of CNS depression compared to GBL at certain doses [1]. This direct head-to-head comparison provides quantitative evidence of GBL's higher potency, which has significant implications for its regulation as a controlled substance precursor and its handling safety profile relative to the structural analog THF.

Neuropharmacology Precursor control Toxicology

Gas Separation Membrane Performance Enhancement with GBL as a Co-Solvent with DMF

In a study aimed at minimizing solvent toxicity in polyetherimide (PEI) membrane fabrication, the addition of the biodegradable solvent gamma-butyrolactone (GBL) to dimethylformamide (DMF) was investigated. Membranes prepared from a mixture of 75 wt% DMF and 25 wt% GBL exhibited enhanced gas permeability toward hydrogen, methane, helium, carbon dioxide, and nitrogen compared to membranes made from 100 wt% DMF [1]. The overall permeability was increased by 9.6% relative to the pure DMF baseline [1]. Furthermore, the hydrogen-to-methane selectivity was raised from 26.3 for the pure DMF membrane to 29.3 for the DMF/GBL blend membrane [1]. This direct comparison demonstrates that incorporating GBL as a co-solvent not only reduces the toxic solvent burden but also quantitatively improves both gas permeability and selectivity, providing a clear performance advantage for membrane manufacturers.

Polymeric membrane Gas permeability Green co-solvent

Perovskite Precursor Solvation: GBL as a Low-Coordination Alternative to DMF and DMSO

A combined theoretical and experimental study on the solution chemistry of lead halide perovskite precursors compared the solvation environment of PbI₂ in gamma-butyrolactone (GBL) with that in the conventional solvents N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [1]. The investigation, which employed ab initio molecular dynamics (AIMD), density functional theory (DFT), and time-dependent DFT methods, characterized the low coordinative nature of the GBL solvent environment and its impact on iodoplumbate speciation and optical properties [1]. The experimental UV-vis absorption spectrum of PbI₂ in GBL was used to validate the theoretical model, and comparisons with DMF and DMSO highlighted differences in precursor solvation that can influence perovskite film formation and device performance [1]. While the study does not provide a single quantitative metric for comparison, it establishes GBL as a distinct, low-coordination solvent alternative to the more toxic DMF [2], with implications for controlling perovskite crystallization kinetics.

Perovskite solar cells Precursor chemistry Solvent engineering

Gamma-Butyrolactone (GBL): Data-Driven Application Scenarios for Procurement and Research


Lithium-Ion Battery Electrolyte Formulation

GBL is a candidate solvent for lithium-ion battery electrolytes where its high dielectric constant and low viscosity are advantageous. However, as evidenced by direct comparison with propylene carbonate (PC), GBL-based electrolytes may exhibit inferior full-cell cycling performance due to higher film resistance [1]. Therefore, GBL is best employed in electrolyte formulations where this trade-off is acceptable or where additives can mitigate film resistance, such as in high-voltage or low-temperature applications. Procurement should be guided by the need for high-purity, low-water-content GBL to minimize side reactions.

Polyetherimide (PEI) Membrane Fabrication for Gas Separation

GBL is uniquely suited for the fabrication of PEI gas separation membranes among a range of non-toxic solvents, as it is the only one capable of dissolving PEI [2]. While GBL-derived membranes exhibit lower hydrogen permeance than NMP-derived membranes, their H₂/CH₄ selectivity is nearly identical [2]. Furthermore, using GBL as a co-solvent with DMF (25 wt% GBL) enhances overall gas permeability by 9.6% and improves H₂/CH₄ selectivity from 26.3 to 29.3 compared to pure DMF membranes [3]. GBL is therefore the solvent of choice when a greener alternative to NMP or DMF is required, and the performance enhancements with DMF blends provide a compelling case for reformulation.

Monomer Selection for Ring-Opening Polymerization

Due to its lack of thermodynamic polymerizability, GBL is not suitable as a monomer for homopolymerization via ring-opening polymerization, unlike ε-caprolactone or δ-valerolactone [4]. However, this very property makes GBL a valuable model compound for studying non-polymerizable lactone behavior or as a comonomer in specialized copolymerization strategies. Researchers should select GBL when a non-polymerizable cyclic ester is required, for example, as a solvent or as a structural probe in polymerization studies.

Perovskite Solar Cell Precursor Solvent

GBL serves as a low-coordination, less toxic alternative to DMF and DMSO for solvating lead halide perovskite precursors [5]. The distinct solvation environment in GBL can influence iodoplumbate speciation and crystallization kinetics, potentially enabling control over perovskite film morphology and device performance. Procurement of high-purity, anhydrous GBL is essential for reproducible device fabrication, as water content can hydrolyze precursors and degrade film quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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